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3-Methylbutyl octanoate - 2035-99-6

3-Methylbutyl octanoate

Catalog Number: EVT-309046
CAS Number: 2035-99-6
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source:

  • Fruits: Sea Buckthorn (Hippophae rhamnoides) fruit []
  • Alcoholic beverages: Purple sweet potato wine fermented with Rhodiola Yaoqu starter [], various raw spirits like those derived from maize, wheat, triticale, and rye []

Octanoic Acid

  • Relevance: Octanoic acid is structurally related to 3-methylbutyl octanoate, sharing the same octanoate chain. In the research paper on Morinda citrifolia fruit essential oil [], octanoic acid was the most abundant compound identified, making up 82.2% of the total composition. In contrast, 3-methylbutyl octanoate constituted a smaller percentage (4.2%) in the same essential oil. This suggests a possible biosynthetic relationship between these two compounds within Morinda citrifolia fruit.

Hexanoic Acid

  • Relevance: Similar to octanoic acid, hexanoic acid shares structural similarities with 3-methylbutyl octanoate, specifically possessing a shorter carboxylic acid chain. The paper investigating Morinda citrifolia fruit essential oil [] identified hexanoic acid as the second most prevalent component (8.3%). While not as abundant as octanoic acid, the presence of hexanoic acid, along with 3-methylbutyl octanoate, further suggests the potential for interconnected biosynthetic pathways for these compounds within the fruit.

Ethyl Ethanoate

  • Relevance: Ethyl ethanoate shares the ester functional group with 3-methylbutyl octanoate, although their structures differ significantly beyond that. Both were identified as constituents of the Morinda citrifolia fruit essential oil []. This suggests that the fruit's biosynthesis likely involves pathways for various esters, including both simple esters like ethyl ethanoate and more complex ones like 3-methylbutyl octanoate.

3-Methylbutyl Hexanoate

  • Relevance: 3-methylbutyl hexanoate is very closely related to 3-methylbutyl octanoate. They share the same 3-methylbutyl alcohol-derived component but differ in the length of their acyl chain; hexanoate is a six-carbon chain while octanoate has eight carbons. This compound was found to be significant in differentiating between agricultural distillates []. The presence of both compounds in various plant-derived products implies that their biosynthesis might involve shared enzymatic steps, potentially utilizing different acyl-CoA substrates to create structural diversity in esters.

Ethyl Dodecanoate

  • Relevance: Although structurally less similar to 3-methylbutyl octanoate compared to 3-methylbutyl hexanoate, ethyl dodecanoate provides insights into the diversity of esters found in natural sources. The compound, along with 3-methylbutyl hexanoate, contributed to the discrimination between various agricultural distillates []. This highlights the role of ester chain length and structure in influencing the sensory characteristics of plant-based products.

Ethyl Heptanoate

  • Relevance: Similar to ethyl dodecanoate, ethyl heptanoate expands the range of esters observed alongside 3-methylbutyl octanoate in natural products []. Although their precise biological roles may differ, their co-occurrence underscores the complexity of plant metabolism in producing diverse volatile compounds, likely influencing the overall aroma profiles of these products.

Isoamyl Alcohol

  • Relevance: Isoamyl alcohol represents another class of volatile compounds found alongside 3-methylbutyl octanoate, particularly in fermented beverages like the purple sweet potato wine []. While not structurally analogous to esters like 3-methylbutyl octanoate, the presence of isoamyl alcohol in such products highlights the diverse array of aroma-active compounds that contribute to the overall sensory profile of fermented products.

Phenylethyl Alcohol

  • Relevance: In the context of the purple sweet potato wine [], phenylethyl alcohol represents another significant aromatic compound found in the beverage, similar to 3-methylbutyl octanoate. While their structures and aromas differ, their presence underscores the complex interplay of various volatile compounds that contribute to the overall sensory experience of the wine.

Hexyl Hexanoate

  • Relevance: Similar to 3-methylbutyl octanoate, hexyl hexanoate contributes to the fruity and complex aromas of the analyzed purple sweet potato wine []. The presence of both compounds in the same product suggests that the fermentation process, potentially influenced by the specific starter cultures used, can lead to the biosynthesis of a diverse range of esters, shaping the final sensory qualities of the beverage.

Phenylethyl Acetate

  • Relevance: In the purple sweet potato wine [], phenylethyl acetate, like 3-methylbutyl octanoate, contributes to the overall aroma profile. While 3-methylbutyl octanoate might impart fruity notes, phenylethyl acetate likely contributes floral and honey-like nuances. Their co-existence illustrates the complexity of aroma compositions in fermented products, where different esters play distinct roles in shaping the final sensory experience.

Isobutyl Acetate

  • Relevance: Isobutyl acetate, identified in the Moschofilero wine research [], shares the ester functionality with 3-methylbutyl octanoate. This indicates that similar metabolic pathways might be involved in their formation. The study highlights how different yeast strains and fermentation conditions can significantly impact the production of these esters, leading to variations in the aroma profile of the wine.

Hexyl Acetate

  • Relevance: Similar to 3-methylbutyl octanoate, hexyl acetate contributes to the fruity and complex aroma of the Moschofilero wine []. Its presence reinforces the idea that both compounds are part of a larger group of esters influencing the sensory characteristics of the wine. This further suggests that manipulating fermentation parameters could specifically target the production of desirable esters like these.

2-Phenylethyl Acetate

  • Relevance: 2-Phenylethyl acetate is another ester found in the Moschofilero wine [] alongside 3-methylbutyl octanoate. The research emphasized that different yeasts and fermentation methods could alter the final concentration of these esters. This suggests a potential interplay between these compounds, potentially influencing the overall balance and perception of fruity and floral notes in the wine.

Ethyl Decanoate

  • Relevance: Ethyl decanoate, found in the Moschofilero wine [], showcases the diversity of esters produced during fermentation, alongside 3-methylbutyl octanoate. Both contribute to the fruity and complex aroma profile of the wine. The study suggests that manipulating the fermentation process could specifically enhance the production of desirable esters like ethyl decanoate, potentially amplifying specific fruit-like notes in the final product.

Geraniol

  • Relevance: Geraniol represents a class of terpenoid compounds found in the Moschofilero wine [], distinct from 3-methylbutyl octanoate, which is an ester. Although structurally different, both contribute to the aromatic complexity of the wine. Geraniol likely provides floral and rose-like nuances, while 3-methylbutyl octanoate contributes to the fruity notes. This highlights the diverse chemical classes that shape the sensory profile of the wine.

Damascenone

  • Relevance: Damascenone, like 3-methylbutyl octanoate, contributes to the complex aroma profile of the Moschofilero wine []. While 3-methylbutyl octanoate might impart fruity notes, damascenone likely provides dominant floral and fruity nuances, particularly those of rose and plum. The study suggests that the fermentation process, especially the specific yeast strains used, can significantly impact the production of these aromatic compounds, ultimately influencing the wine's overall sensory characteristics.
Overview

3-Methylbutyl octanoate, also known as isoamyl octanoate or isoamyl caprylate, is an ester formed from the reaction of 3-methylbutanol and octanoic acid. It is characterized by its fruity aroma and is commonly found in various food products and beverages, contributing to flavor profiles. The compound has gained attention for its potential applications in the food industry, particularly in flavoring and fragrance formulations.

Classification

In terms of chemical classification, 3-methylbutyl octanoate belongs to the category of esters. Esters are organic compounds derived from the reaction of an alcohol with an acid, typically with the elimination of water. This specific compound can be classified further as a fatty acid ester due to its derivation from octanoic acid, a medium-chain fatty acid.

Synthesis Analysis

Methods

The synthesis of 3-methylbutyl octanoate can be achieved through several methods:

  1. Esterification Reaction: The most common method involves the direct esterification of 3-methylbutanol with octanoic acid in the presence of an acid catalyst, such as sulfuric acid. This method typically requires heating and may involve removing water to shift the equilibrium towards ester formation.
  2. Enzymatic Synthesis: Enzymatic methods can also be employed, utilizing lipases to catalyze the reaction between 3-methylbutanol and octanoic acid under mild conditions. This method offers advantages in terms of specificity and environmental impact .
  3. Transesterification: Another approach involves transesterification reactions where triglycerides containing octanoic acid are reacted with 3-methylbutanol, leading to the formation of 3-methylbutyl octanoate and glycerol.

Technical Details

The choice of method may depend on factors such as desired yield, purity, cost-effectiveness, and environmental considerations. Reaction conditions like temperature, pressure, and reaction time are critical for optimizing yield and minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula of 3-methylbutyl octanoate is C13H26O2C_{13}H_{26}O_{2}. Its structure consists of a long hydrophobic hydrocarbon chain derived from octanoic acid (C8) attached to a branched alcohol (3-methylbutanol).

  • Molecular Structure:
    • The structural representation can be depicted as follows:
CH3 CH CH3 CH2 COO CH2 CH2 6 CH3\text{CH}_3\text{ CH CH}_3\text{ CH}_2\text{ COO CH}_2\text{ CH}_2\text{ }_6\text{ CH}_3

Data

  • Molecular Weight: Approximately 214.34 g/mol
  • Boiling Point: Estimated around 260 °C
  • Density: Approximately 0.87 g/cm³ at 20 °C
Chemical Reactions Analysis

Reactions

3-Methylbutyl octanoate can undergo several chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its constituent alcohol and acid.
    C13H26O2+H2OC5H12O+C8H16O2\text{C}_{13}\text{H}_{26}\text{O}_{2}+\text{H}_2\text{O}\rightarrow \text{C}_{5}\text{H}_{12}\text{O}+\text{C}_{8}\text{H}_{16}\text{O}_2
  2. Transesterification: It can react with other alcohols to form different esters.

Technical Details

The reactivity of 3-methylbutyl octanoate is influenced by its structure; the branched alkyl group provides some steric hindrance, which may affect reaction rates compared to linear esters.

Mechanism of Action

Process

The mechanism of action for the synthesis of 3-methylbutyl octanoate via esterification involves several steps:

  1. Protonation: The carboxylic acid group (octanoic acid) is protonated by the acid catalyst.
  2. Nucleophilic Attack: The hydroxyl group of the alcohol (3-methylbutanol) acts as a nucleophile and attacks the carbonyl carbon of the protonated carboxylic acid.
  3. Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
  4. Elimination: Water is eliminated from this intermediate, leading to the formation of the ester bond.

Data

Kinetics studies suggest that reaction rates can be affected by temperature and concentration ratios of reactants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Fruity aroma
  • Solubility: Soluble in organic solvents; low solubility in water due to hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation under certain conditions.

Relevant data indicate that these properties make it suitable for applications in flavoring and fragrance industries .

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products for its pleasant fruity flavor.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its aromatic properties.
  3. Research Applications: Studied for its role in flavor chemistry within alcoholic beverages, contributing to sensory profiles .

Properties

CAS Number

2035-99-6

Product Name

3-Methylbutyl octanoate

IUPAC Name

3-methylbutyl octanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3

InChI Key

XKWSWANXMRXDES-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC(C)C

Solubility

Slightly soluble in propylene glycol, insoluble in glycerol and water
1ml in 7ml 80% ethanol (in ethanol)

Canonical SMILES

CCCCCCCC(=O)OCCC(C)C

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